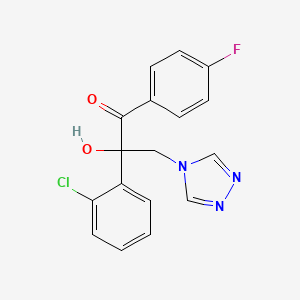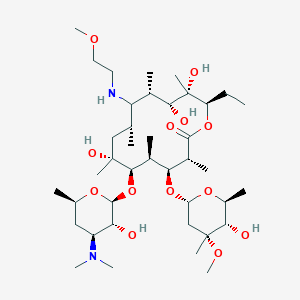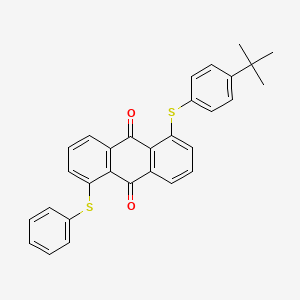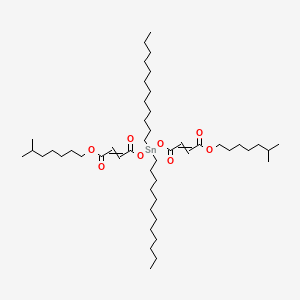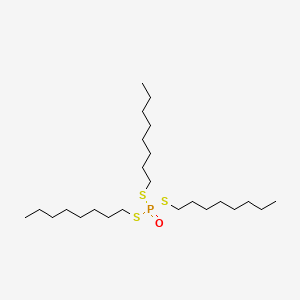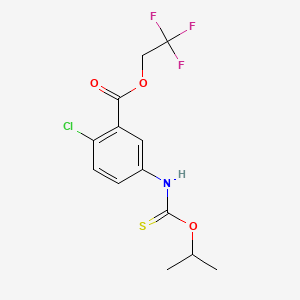
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2,2,2-trifluoroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2,2,2-trifluoroethyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, a chlorine atom, a thioxomethyl group, and a trifluoroethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2,2,2-trifluoroethyl ester typically involves multiple steps. One common method includes the reaction of a benzoic acid derivative with an electrophilic amination reagent in the presence of a base to form the corresponding N-amino uracil benzoic ester. This ester is then hydrolyzed to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2,2,2-trifluoroethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom and other substituents can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2,2,2-trifluoroethyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2,2,2-trifluoroethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylmethyl 2-chloro-5-{[(1-methylethoxy)carbonothioyl]amino}benzoate
- Ethyl 5-{[(1-methylethoxy)carbonothioyl]amino}-2-(methylthio)-benzoate
Uniqueness
Compared to similar compounds, benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2,2,2-trifluoroethyl ester is unique due to the presence of the trifluoroethyl ester group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
135813-15-9 |
|---|---|
Molecular Formula |
C13H13ClF3NO3S |
Molecular Weight |
355.76 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate |
InChI |
InChI=1S/C13H13ClF3NO3S/c1-7(2)21-12(22)18-8-3-4-10(14)9(5-8)11(19)20-6-13(15,16)17/h3-5,7H,6H2,1-2H3,(H,18,22) |
InChI Key |
AYVROXGTFYCQHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)C(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


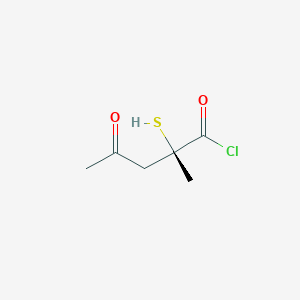
![Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester](/img/structure/B15180393.png)
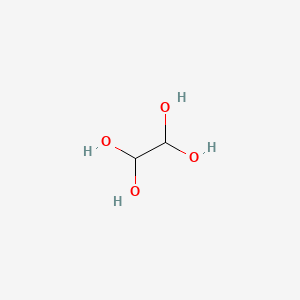
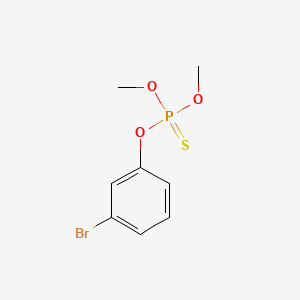
![3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2-carbaldehyde](/img/structure/B15180407.png)
